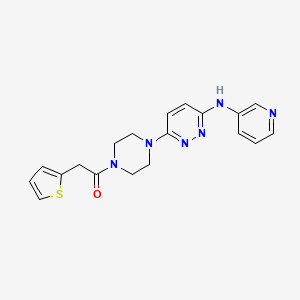

1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6OS/c26-19(13-16-4-2-12-27-16)25-10-8-24(9-11-25)18-6-5-17(22-23-18)21-15-3-1-7-20-14-15/h1-7,12,14H,8-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXPHSVHFWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a piperazine ring, pyridazine moiety, and thiophene group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, a series of compounds related to this scaffold demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, including HeLa and MNNG/HOS xenografts in nude mice . The mechanism appears to involve inhibition of microtubule polymerization at the colchicine binding site of tubulin, which is critical for cell division.

Anti-Tubercular Activity

In the context of tuberculosis treatment, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis. Compounds from related series exhibited IC90 values between 3.73 and 4.00 μM , indicating effective inhibition of bacterial growth with low cytotoxicity toward human cells .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinone derivatives is significantly influenced by their structural components. Key observations include:

- Piperazine Substitution : Variations in the piperazine substituents can enhance potency against specific targets.

- Pyridazine and Thiophene Integration : The presence of these groups contributes to improved binding affinity and selectivity towards biological targets.

A comparative analysis of several derivatives revealed that modifications at specific positions on the thiophene and piperazine rings can lead to enhanced biological efficacy.

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Compound A | 2.6 | Antitumor |

| Compound B | 4.0 | Anti-tubercular |

| Compound C | 18 | Antitumor |

Case Studies

- Antitumor Efficacy : A study evaluating the efficacy of pyridazinone derivatives on human cancer cell lines showed that certain compounds inhibited cell proliferation more effectively than traditional chemotherapeutics like combretastatin A-4 . These findings support the potential use of these derivatives in cancer therapy.

- Tuberculosis Treatment : Another investigation focused on the synthesis and evaluation of substituted benzamide derivatives highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that modifications similar to those found in the compound of interest could yield potent anti-tubercular agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is part of a broader class of arylpiperazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison

Key Observations:

Heterocyclic Core Variations :

- The target compound’s pyridazine core distinguishes it from pyridine (MK47, Compound 21) or imidazopyridine (Compound 12) analogs. Pyridazines are less common in drug design but offer unique electronic properties for target engagement .

- Thiophene rings (present in all compounds) enhance aromatic interactions, while trifluoromethyl groups (MK47, MK41) improve metabolic stability .

This may reduce lipophilicity but improve solubility . Piperazine Linkers: All compounds use piperazine for flexibility, but variations in chain length (e.g., ethanone vs. butanone) affect steric bulk and binding pocket compatibility .

Physicochemical and Pharmacokinetic Profiles

Table 3: Property Comparison

Implications :

- LogP Differences : MK47/MK41’s trifluoromethyl groups elevate lipophilicity, favoring CNS penetration, whereas the target compound’s polarity may limit this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.